1S/C10H20N2O2/c1-9(2,3)14-8(13)12-7-10(6-11)4-5-10/h4-7,11H2,1-3H3,(H,12,13)
. This indicates that the compound has a molecular weight of 200.28 .
N-(cyclobutylmethyl)(tert-butoxy)carbohydrazide is a synthetic organic compound notable for its potential applications in medicinal chemistry and drug development. The compound features a cyclobutylmethyl group and a tert-butoxy moiety attached to a carbohydrazide framework, which may enhance its biological activity. This compound is classified under the category of hydrazides, which are derivatives of hydrazine and often exhibit pharmacological properties.
This compound can be synthesized through various methods, primarily involving the reaction of hydrazine derivatives with carbonyl compounds. It is commercially available from chemical suppliers, including Enamine and Sigma-Aldrich, which provide detailed specifications and certificates of analysis for research purposes .
N-(cyclobutylmethyl)(tert-butoxy)carbohydrazide belongs to the class of organic compounds known as hydrazides. These compounds are characterized by the presence of a hydrazine functional group (–NH–NH2) attached to a carbonyl group. The specific structure of this compound contributes to its unique chemical properties and potential biological activities.
The synthesis of N-(cyclobutylmethyl)(tert-butoxy)carbohydrazide typically involves the following steps:
N-(cyclobutylmethyl)(tert-butoxy)carbohydrazide has a molecular formula of and a molecular weight of approximately 297.39 g/mol. The structure consists of:
N-(cyclobutylmethyl)(tert-butoxy)carbohydrazide can undergo several chemical reactions due to its functional groups:
The reactivity is influenced by steric and electronic factors associated with the cyclobutyl and tert-butoxy groups, which may affect reaction rates and selectivity.
The mechanism of action for N-(cyclobutylmethyl)(tert-butoxy)carbohydrazide is not fully elucidated but is hypothesized to involve:
Further research is required to clarify its exact mechanism, including binding affinities and biological pathways affected.
N-(cyclobutylmethyl)(tert-butoxy)carbohydrazide has potential applications in:
The tert-butoxycarbohydrazide moiety (–NH–NH–C(O)OC(CH₃)₃) serves as a multifunctional pharmacophoric element with three critical attributes:
Table 1: Comparative Analysis of Carboxylic Acid Derivatives vs. tert-Butoxycarbohydrazide
Property | Carboxylic Acid | Standard Hydrazide | tert-Butoxycarbohydrazide |
---|---|---|---|
Hydrogen Bond Donors | 1 | 2 | 2 |
Hydrogen Bond Acceptors | 2 | 2 | 3 |
Steric Bulk | Low | Moderate | High |
Enzymatic Stability | Moderate | Low | High |
Rotatable Bonds | 1 | 2 | 4 |
In drug discovery, this scaffold has enabled the development of potent kinase inhibitors, exemplified by its incorporation into PKM2 modulators that regulate glycolytic pathways in cancer cells [2]. The scaffold's hydrogen-bonding capacity facilitates critical interactions with ATP-binding sites, while its steric bulk allows selective targeting of specific kinase isoforms. Additionally, the Boc group serves as a versatile protecting group in multistep syntheses, enabling sequential functionalization strategies essential for creating compound libraries [6].
The cyclobutylmethyl moiety (–CH₂-cyclobutane) attached to the carbohydrazide nitrogen constitutes a strategic structural choice with profound effects on molecular properties:
Table 2: Structure-Activity Relationship (SAR) of N-Substituted tert-Butoxycarbohydrazides
N-Substituent | Log P | Conformational Flexibility | Biological Activity Trends |
---|---|---|---|
Methyl | Low | High | Moderate potency; Limited selectivity |
Cyclohexylmethyl | High | Moderate | Enhanced membrane permeability |
Cyclopropylmethyl | Moderate | Low | High metabolic stability |
Cyclobutylmethyl | Moderate | Medium | Optimized balance of potency, selectivity, and permeability |
Notably, the cyclobutylmethyl-substituted derivative OSU-03012 (AR-12) exemplifies these principles. This compound exhibits potent inhibition of PDK-1 (IC₅₀ = 5 μM) and demonstrates significant anticancer activity both in vitro and in vivo. Its mechanism involves disruption of critical signaling pathways through precise steric complementarity with its molecular targets [7]. The cyclobutylmethyl group contributes to this activity profile by providing an optimal hydrophobic surface area that engages with target proteins while maintaining metabolic stability.
The development of carbohydrazide pharmacophores has progressed through distinct evolutionary phases:
Table 3: Evolution of Key Carbohydrazide Pharmacophores in Medicinal Chemistry
Era | Representative Compounds | Primary Therapeutic Target | Design Innovation |
---|---|---|---|
1980-1990 | Simple aryl hydrazides | Antimicrobials | Bioisosteric replacement |
1995-2005 | Biflavonoid-hydrazide hybrids | Viral proteases | Extended hydrogen-bonding networks |
2005-2015 | PKM2 modulators (WO2014062838A2) | Metabolic enzymes in cancer | Allosteric site targeting |
2015-Present | AKT inhibitors (US9221838B2) | Oncogenic kinases | Precise steric complementarity with hydrophobic pockets |
This historical progression demonstrates a shift from serendipitous discovery to rational, structure-guided design. Contemporary research focuses on leveraging the unique spatial and electronic properties of tert-butoxycarbohydrazides with conformationally constrained aliphatic substituents to address challenging therapeutic targets, particularly in oncology and antiviral therapy [2] [4] [6]. The incorporation of cyclobutylmethyl represents a refinement in balancing three-dimensionality, lipophilicity, and metabolic stability—addressing limitations observed with earlier alkyl and aryl substituents.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4